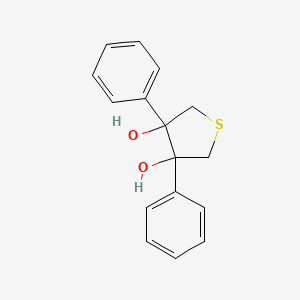

3,4-Diphenylthiolane-3,4-diol

Description

Contextualization within Thiolane and Diphenyl Systems

3,4-Diphenylthiolane-3,4-diol is a molecule that integrates a five-membered saturated sulfur-containing ring, known as a thiolane, with two phenyl groups and two hydroxyl groups attached to adjacent carbon atoms. The thiolane ring is a common structural motif in various natural products and pharmaceutical agents. The presence of the diphenyl system introduces significant steric bulk and electronic effects, which can influence the reactivity and conformational properties of the molecule. The synthesis of related thiolane-3,4-diols can be achieved through the intramolecular reductive coupling of 3-thiapentane-1,5-diones. acs.org

A direct synthesis for this compound involves the reaction of 1,5-diphenyl-3-thiapentane-1,5-dione with zinc powder and titanium(IV) chloride in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere at low temperatures. uhasselt.be A similar methodology has been employed for the synthesis of a tetramethylated analog, 2,2,5,5-tetramethyl-3,4-diphenylthiolane-3,4-diol, starting from 2,2,4,4-tetramethyl-1,5-diphenyl-3-thiapentane-1,5-dione. oup.com In this latter synthesis, the use of a low-valent titanium reagent at room temperature resulted in a 45% yield of the corresponding diol. oup.com

Significance as a Chiral Diol Scaffold

The core of this compound's importance lies in its nature as a chiral diol. Chiral diols are crucial building blocks in asymmetric synthesis, often serving as precursors to chiral ligands for metal-catalyzed reactions or as chiral auxiliaries. The spatial arrangement of the two hydroxyl groups and the two phenyl groups creates a C2-symmetric chiral environment, which is highly sought after for inducing stereoselectivity in chemical transformations.

The hydroxyl groups in thiolane-diols prepared by the reductive coupling method typically exhibit a cis-configuration. oup.com This defined stereochemistry is a significant advantage in the design of chiral ligands, as the predictable geometry can lead to higher enantioselectivities in catalytic processes. While specific applications of this compound as a chiral ligand are still an emerging area of research, the broader class of chiral 1,4-diarylbutane-1,4-diols are recognized as important intermediates for a variety of chiral auxiliaries and ligands. researchgate.net The stereoselective synthesis of such diols is often a critical step in the development of new asymmetric catalysts. mdpi.com

Overview of Research Trajectories

Current research involving this compound and its derivatives is primarily focused on two main trajectories: their use as synthetic intermediates and their potential application in the development of novel chiral catalysts.

As synthetic intermediates, these diols can undergo further transformations. For example, the acid-catalyzed dehydration of thiolane-3,4-diols leads to the formation of highly substituted thiophenes. acs.org Specifically, the pinacol (B44631) rearrangement of 2,2,5,5-tetramethyl-3,4-diphenylthiolane-3,4-diol, facilitated by p-toluenesulfonic acid, yields the corresponding ketone, 2,2,5,5-tetramethyl-4,4-diphenyl-3-thiolanone. oup.com

The development of new chiral ligands is another significant research direction. The conversion of chiral 1,4-diols into C2-symmetric 2,5-disubstituted pyrrolidine (B122466) derivatives is a well-established strategy. researchgate.net By analogy, this compound represents a modifiable scaffold where the diol functionality can be derivatized to create novel bidentate ligands. The exploration of these new ligands in asymmetric catalysis, such as in hydrogenation or cross-coupling reactions, is a logical and promising avenue for future research. The established importance of chiral diols in creating ligands for enantioselective catalysis underpins the potential of this compound in this field. rsc.org

Interactive Data Tables

Table 1: Synthesis of this compound and a Tetramethylated Analog

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

| This compound | 1,5-diphenyl-3-thiapentane-1,5-dione | Zn powder, TiCl4 | THF | Not specified | uhasselt.be |

| 2,2,5,5-Tetramethyl-3,4-diphenylthiolane-3,4-diol | 2,2,4,4-tetramethyl-1,5-diphenyl-3-thiapentane-1,5-dione | Low-valent titanium reagent | THF | 45% | oup.com |

Structure

3D Structure

Properties

CAS No. |

836606-03-2 |

|---|---|

Molecular Formula |

C16H16O2S |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

3,4-diphenylthiolane-3,4-diol |

InChI |

InChI=1S/C16H16O2S/c17-15(13-7-3-1-4-8-13)11-19-12-16(15,18)14-9-5-2-6-10-14/h1-10,17-18H,11-12H2 |

InChI Key |

DMHJGIQAPAELJD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CS1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diphenylthiolane 3,4 Diol

Established Synthetic Approaches

Established methods for the synthesis of 3,4-diphenylthiolane-3,4-diol and its analogues primarily rely on the transformation of readily available carbonyl compounds and the strategic formation of the five-membered thiolane ring.

Reduction of Diketones and Related Carbonyl Precursors

A primary and direct route to 1,2-diols is the reduction of the corresponding α-diketones or related 1,4-dicarbonyl compounds. chemistrysteps.com For the synthesis of substituted thiolane-3,4-diols, this typically involves a precursor containing the pre-formed thiolane ring with ketone functionalities at the C3 and C4 positions, or a linear diketone that can be cyclized.

One documented synthesis involves starting with a sterically hindered ketone, 2,2,5,5-tetramethyl-4,4-diphenyl-3-thiolanone, which is itself derived from 2,2,4,4-tetramethyl-1,5-diphenyl-3-thiapentane-1,5-dione. oup.com A key step in forming the diol is the reductive coupling of a related dicarbonyl compound, 2,2,5,5-tetramethyl-1,5-diphenyl-3-thiapentane-1,5-dione, using a low-valent titanium reagent. This intramolecular pinacol (B44631) coupling reaction, when conducted at room temperature, yields the corresponding diol in 45% yield. oup.com The resulting hydroxyl groups invariably adopt a cis-configuration. oup.com

More generally, the reduction of prochiral 1,4-diketones, such as 1,4-diphenylbutane-1,4-dione, is a common strategy to produce the corresponding 1,4-diols. mdpi.com Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in a solvent such as tetrahydrofuran (B95107) (THF) can effectively reduce the diketone to the diol. mdpi.com While this method is straightforward, it typically produces a mixture of diastereomers. mdpi.com

| Precursor | Reagent(s) | Solvent | Key Transformation | Yield | Reference |

|---|---|---|---|---|---|

| 2,2,5,5-Tetramethyl-1,5-diphenyl-3-thiapentane-1,5-dione | Low-valent Titanium (from Zn/TiCl₄) | THF | Intramolecular Reductive Coupling | 45% | oup.com |

| 1,4-Diphenylbutane-1,4-dione | NaBH₄ | THF | Diketone Reduction | Not specified | mdpi.com |

Cyclization and Ring-Forming Reactions Involving Sulfur

The construction of the thiolane ring is a critical aspect of synthesizing this compound. These reactions often involve creating the carbon-sulfur bonds to form the heterocycle.

A notable example begins with 2,2,4,4-tetramethyl-1,5-diphenyl-3-thiapentane-1,5-dione, where the sulfur atom is already incorporated into the linear precursor. oup.com The synthesis proceeds by first creating a sterically hindered ketone, 2,2,5,5-tetramethyl-4,4-diphenyl-3-thiolanone, which represents a cyclized intermediate. oup.com Subsequent transformations lead to the target diol. Other strategies can involve the reaction of a dielectrophile with a sulfur nucleophile or related cyclization methods common in heterocyclic chemistry. While specific examples for the direct cyclization to this compound are specialized, the Prins cyclization represents a general strategy for forming heterocyclic rings, such as tetrahydropyrans, and can be adapted for sulfur-containing systems. beilstein-journals.org

Stereocontrolled Syntheses of 1,2-Diols

Controlling the relative stereochemistry of the two hydroxyl groups in a 1,2-diol is a fundamental challenge in organic synthesis. For cyclic systems like this compound, this dictates the cis or trans arrangement of the diol.

The reductive coupling of dicarbonyls with low-valent titanium is known to produce cis-1,2-diols with high selectivity. oup.com This stereochemical outcome is a result of the mechanism involving a titanium-coordinated intermediate. Another powerful method for stereocontrolled 1,2-diol synthesis is the dihydroxylation of an alkene. chemistrysteps.comorganic-chemistry.org Starting from 3,4-diphenyl-3-thiolene, a syn-dihydroxylation (e.g., using OsO₄) would yield the cis-diol, while an anti-dihydroxylation sequence (e.g., epoxidation followed by ring-opening) would produce the trans-diol.

Furthermore, homologation of boronic esters with lithiated epoxides provides a modern and highly stereocontrolled route to syn-1,2-diols with complete diastereoselectivity. organic-chemistry.org This methodology can be applied iteratively to build complex molecules with multiple stereocenters. organic-chemistry.org Substrate-directed reactions, where a pre-existing functional group on the molecule guides the stereochemical course of a reaction, are also a powerful tool. beilstein-journals.org For instance, the α-chelation-controlled addition of a nucleophile to an isoxazolidine-4,5-diol intermediate proceeds with high syn-diastereoselectivity. beilstein-journals.org

Development of Asymmetric Synthetic Routes

To access enantiomerically pure forms of this compound, asymmetric synthesis methodologies are required. These advanced strategies aim to control the absolute stereochemistry at the two chiral centers (C3 and C4).

Chiral Auxiliaries and Ligand-Mediated Approaches

One established strategy in asymmetric synthesis is the use of a chiral auxiliary—a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk Auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam are widely used to control alkylation and aldol (B89426) reactions, which can be precursor steps to forming the diol backbone. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recycled. york.ac.uksigmaaldrich.com

Ligand-mediated approaches involve the use of a chiral ligand complexed to a metal catalyst. Asymmetric hydrogenation and transfer hydrogenation of diketones are among the most efficient methods for preparing enantiomerically enriched diols. sioc-journal.cn For the synthesis of chiral 1,4-diaryl-1,4-diols, ruthenium catalysts bearing chiral diphosphine and diamine ligands, such as RuCl₂[(S)-Daipen][(S)-BINAP)], have demonstrated exceptional enantioselectivity and diastereoselectivity. researchgate.net The chiral environment created by the ligand forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer.

Diastereoselective and Enantioselective Methodologies

The ultimate goal in the synthesis of complex molecules like this compound is often the simultaneous control of both relative and absolute stereochemistry.

Biocatalysis has emerged as a powerful tool for this purpose. The enzymatic reduction of 1,4-diaryl-1,4-diketones using alcohol dehydrogenases (ADHs) can provide excellent conversion and selectivity. mdpi.com For example, the bioreduction of 1,4-diphenylbutane-1,4-dione using ADH from Ralstonia sp. (RasADH) yields the (1S,4S)-diol with high diastereomeric excess (de) and enantiomeric excess (ee). mdpi.comwikipedia.org By selecting a different enzyme, such as ADH-P2-D03, the opposite (1R,4R)-enantiomer can be obtained, highlighting the modularity of this approach. mdpi.com

Catalytic asymmetric transfer hydrogenation (CATH) is another key method. mdpi.com Rhodium or iridium complexes with chiral ligands are used to asymmetrically reduce prochiral diketones. mdpi.com Similarly, asymmetric reduction using borane (B79455) reagents in the presence of chiral catalysts like the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst can produce chiral 1,3-diols from keto alcohols with high enantiomeric purity. nih.gov These methods are often highly diastereoselective and enantioselective, providing a direct route to optically pure diols with defined stereochemistry. mdpi.comresearchgate.netnih.gov

| Substrate | Catalyst/Method | Product Diol | Conversion (%) | de (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1,4-Diphenylbutane-1,4-dione | E. coli/RasADH | (1S,4S)-1b | 82 | 98 | >99 | mdpi.com |

| 1,4-Diphenylbutane-1,4-dione | ADH-P2-D03 | (1R,4R)-1b | 89 | 74 | >99 | mdpi.com |

| Various 1,4-diketones | RuCl₂[(S)-Daipen][(S)-BINAP)] | Chiral 1,4-diols | Not specified | >99 | >99 | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and efficient processes. While a dedicated green synthesis for this specific compound is not extensively documented, we can analyze potential synthetic routes through the lens of the twelve principles of green chemistry. This involves evaluating aspects such as atom economy, the use of less hazardous chemical syntheses, and the development of catalytic and energy-efficient methods.

A plausible, albeit not explicitly "green," synthetic approach can be inferred from the synthesis of analogous compounds like 2,2,5,5-tetramethyl-3,4-diphenylthiolane-3,4-diol. Such a synthesis involved the reduction of a 3-thiapentane-1,5-dione derivative using a low-valent titanium reagent, which is not an ideal green reagent due to the metal waste generated oup.com.

A greener approach could involve biocatalysis or the use of heterogeneous catalysts to improve selectivity, reduce waste, and allow for easier catalyst recovery and reuse. For instance, the enzymatic reduction of diketones to diols has been shown to be a highly efficient and stereoselective method, often proceeding under mild conditions in aqueous media mdpi.com.

Another strategy could involve the use of Lawesson's reagent or other thionating agents to introduce the sulfur atom into a suitable precursor, such as a 1,4-diaryl-1,4-diketone nih.govalfa-chemistry.com. However, traditional thionation reactions often have poor atom economy and can produce odorous and toxic byproducts. The development of more efficient and safer thionating agents is an ongoing area of research.

The choice of solvent is another critical factor in green synthesis. Many organic reactions are carried out in volatile organic compounds (VOCs), which are often toxic and contribute to air pollution. The use of greener solvents such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of a synthesis.

Detailed Research Findings

Research into the synthesis of related diols and sulfur-containing heterocycles provides valuable insights into potential green synthetic routes for this compound.

Catalytic Asymmetric Reduction: The asymmetric hydrogenation of diaryl 1,4-diketones using ruthenium-based catalysts has been reported to produce chiral 1,4-diarylbutane-1,4-diols with high enantiomeric and diastereomeric excess researchgate.net. This method offers high atom economy and the potential for catalyst recycling, aligning with green chemistry principles.

Biocatalysis: The use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of 1,4-diaryl-1,4-diones offers a green alternative to traditional chemical reductions mdpi.com. These enzymatic reactions are typically performed in aqueous solutions under mild conditions and can provide high yields and selectivities.

Alternative Reagents: The development of fluorine-containing Lawesson's reagent has been explored to simplify product separation in thionation reactions alfa-chemistry.com. While this does not eliminate the inherent issues with the reagent's atom economy, it represents a step towards process simplification.

Data Tables

To illustrate the potential for green synthesis, the following table outlines a hypothetical comparison between a traditional and a potential greener route to a precursor of this compound.

| Parameter | Traditional Route (e.g., McMurry Coupling) | Potential Greener Route (Biocatalytic Reduction) |

| Starting Material | 1,4-Diphenylbutane-1,4-dione | 1,4-Diphenylbutane-1,4-dione |

| Reagent | Low-valent titanium (e.g., from TiCl4 and Zn) oup.com | Alcohol Dehydrogenase (ADH) mdpi.com |

| Solvent | Tetrahydrofuran (THF) | Water/Buffer solution |

| Reaction Conditions | Refluxing THF oup.com | Room temperature |

| Byproducts | Titanium oxides, Zinc salts | Minimal, primarily biomass |

| Atom Economy | Low | High |

| Catalyst Reusability | No | Yes (immobilized enzyme) |

This comparative table highlights the significant advantages of a biocatalytic approach in terms of reduced waste, milder reaction conditions, and improved sustainability.

Reaction Mechanisms and Chemical Transformations of 3,4 Diphenylthiolane 3,4 Diol

Acid-Catalyzed Rearrangement Reactions

Acid catalysis initiates some of the most profound transformations for 3,4-Diphenylthiolane-3,4-diol, primarily through the generation of carbocation intermediates that are prone to rearrangement.

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols (vicinal diols) that converts them into carbonyl compounds, such as ketones or aldehydes. wikipedia.orgmasterorganicchemistry.compearson.com First described in 1860, this reaction proceeds through a multistep mechanism. masterorganicchemistry.comtestbook.com

The general mechanism involves four key steps:

Protonation of a Hydroxyl Group: An acid protonates one of the -OH groups, transforming it into a better leaving group (-OH2+). masterorganicchemistry.comtestbook.comdoubtnut.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a carbocation on the adjacent carbon. masterorganicchemistry.comdoubtnut.com In an asymmetrical diol like this compound, protonation and subsequent water loss occur to form the more stable carbocation. The tertiary benzylic carbocation that would be formed is significantly stabilized by the attached phenyl group through resonance. chemistrysteps.com

1,2-Migratory Shift: A substituent from the adjacent carbon migrates to the positively charged carbon. The driving force for this step is the formation of a resonance-stabilized oxonium ion, which is more stable than the preceding carbocation because all its atoms have a complete octet. wikipedia.orgchemistrysteps.com The migratory aptitude of different groups generally follows the order: phenyl > alkyl. wikipedia.org Therefore, in this compound, a phenyl group is expected to migrate.

Deprotonation: A final deprotonation step yields the stable ketone product. testbook.comdoubtnut.com

In cyclic systems, the stereochemistry of the diol can play a critical role, with groups positioned trans to the leaving group migrating preferentially. wikipedia.org Research on a closely related compound, cis-2,2,5,5-tetramethyl-3,4-diphenylthiolane-3,4-diol, demonstrates a smooth pinacol rearrangement. Heating this diol with a catalytic amount of p-toluenesulfonic acid (TsOH) in refluxing benzene (B151609) resulted in the formation of the expected ketone product. oup.com

Table 1: Pinacol Rearrangement of a Thiolane-Diol Derivative

| Reactant | Conditions | Product(s) | Yield(s) |

|---|---|---|---|

| cis-2,2,5,5-tetramethyl-3,4-diphenylthiolane-3,4-diol | p-TsOH, Benzene, Reflux, 2h | Ketone (rearranged product) | 84% |

| Epoxide | 15% |

Data sourced from a study on a sterically hindered ketone. oup.com

The pinacol rearrangement is a prime example of a nucleophilic intramolecular skeletal rearrangement, where the carbon framework of the molecule is reorganized. cambridgescholars.com In the case of this compound, the migration of a phenyl group from one carbon to the adjacent carbocation center fundamentally alters the connectivity of the carbon skeleton. masterorganicchemistry.com Such rearrangements are common in reactions involving carbocation intermediates, including Wagner-Meerwein rearrangements, and are driven by the formation of a more stable species. cambridgescholars.cometsu.edu The key step is the 1,2-shift, which can involve an alkyl, aryl, or hydride group moving to an adjacent electron-deficient atom. masterorganicchemistry.comcambridgescholars.com

Ring-Opening and Ring-Contraction/Expansion Processes Involving the Thiolane Moiety

The fate of cyclic diols in pinacol rearrangements can include changes to the ring structure itself. organic-chemistry.org Depending on the substrate and conditions, the reaction can lead to ring expansion, where the ring size increases, or ring contraction. masterorganicchemistry.cometsu.eduorganic-chemistry.org

Ring Expansion: This often occurs when a ring carbon migrates, enlarging the cyclic structure. It is a common outcome in the pinacol rearrangement of bicyclic 1,2-diols. masterorganicchemistry.comtestbook.com

Ring Contraction: This process can occur if a group outside the ring migrates to a ring carbon, or if a bond within the ring shifts, leading to a smaller ring size. wikipedia.orgetsu.eduyoutube.com This is often driven by the relief of ring strain or the formation of a more stable carbocation. youtube.com

For this compound, the high migratory aptitude of the phenyl group makes its shift the most probable rearrangement pathway, leading to a ketone without altering the five-membered thiolane ring size. wikipedia.org However, a competing reaction observed in a similar thiolane diol is the formation of an epoxide. oup.com This represents a different transformation pathway that, while not a contraction or expansion, does involve a significant structural change to the diol moiety within the ring system. The balance between rearrangement and epoxide formation can be influenced by modifications to the thiolane ring, such as oxidation of the sulfur atom. oup.com

Derivatization and Functional Group Interconversions

The hydroxyl and thiolane functionalities of this compound are sites for further chemical modification.

The two hydroxyl groups of the diol can undergo typical alcohol reactions. Derivatization is a common strategy to alter a molecule's properties or prepare it for further analysis. nih.govresearchgate.net Common derivatization reactions for hydroxyl groups include:

Esterification: Alcohols react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. byjus.comchemguide.co.uk The reaction with a carboxylic acid is typically catalyzed by a strong acid like sulfuric acid. byjus.comchemguide.co.uk

Acylation: This involves the introduction of an acyl group (R-C=O) and is often achieved using acyl chlorides or anhydrides. libretexts.org

Silylation: Active hydrogen atoms in hydroxyl groups can be replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, to increase volatility and thermal stability, particularly for gas chromatography analysis. libretexts.org

Table 2: Common Derivatizing Agents for Hydroxyl Groups

| Reagent Class | Example Reagent | Derivative Formed |

|---|---|---|

| Acyl Chlorides | Benzoyl chloride | Benzoate Ester |

| Acid Anhydrides | Ethanoic anhydride | Acetate Ester |

| Isocyanates | Phenyl isocyanate | Carbamate (Urethane) |

| Silyl Halides | Trimethylchlorosilane (TMCS) | Trimethylsilyl (TMS) Ether |

Information compiled from general derivatization literature. researchgate.netlibretexts.org

The sulfur atom in the thiolane ring is susceptible to oxidation. Research on a related compound showed that the sulfide (B99878) can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone using an oxidizing agent like m-chloroperbenzoic acid (MCPBA). oup.com

Oxidation to Sulfoxide and Sulfone: Treatment of 2,2,5,5-tetramethyl-3,4-diphenylthiolane-3,4-diol with MCPBA yields the corresponding sulfone nearly quantitatively. oup.com The ketone derivative of this compound can be oxidized to a mixture of the sulfoxide and sulfone. oup.com

This transformation significantly impacts the reactivity of the molecule. The pinacol rearrangement of the sulfone diol is much more sluggish compared to the sulfide diol. Under acidic conditions, the sulfone diol primarily yields the corresponding epoxide rather than the rearranged ketone, highlighting the electronic influence of the oxidized sulfur center on the reaction pathway. oup.com

Table 3: Oxidation and Rearrangement of a Thiolane-Diol Sulfone

| Reactant | Conditions | Product(s) | Yield(s) |

|---|---|---|---|

| Thiolane-Diol Sulfone | p-TsOH, Benzene, Reflux, 5h | Rearranged Ketone Sulfone | 3% |

| Epoxide Sulfone | 38% | ||

| Recovered Starting Material | 50% |

Data sourced from a study on a sterically hindered ketone and its sulfone derivative. oup.com

Stereochemical and Conformational Analysis of 3,4 Diphenylthiolane 3,4 Diol

Stereoisomeric Relationships and Diastereomeric Purity

3,4-Diphenylthiolane-3,4-diol possesses two chiral centers at the C3 and C4 positions, giving rise to the possibility of multiple stereoisomers. These isomers can exist as enantiomeric pairs (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). lumenlearning.com The relative orientation of the phenyl and hydroxyl substituents determines the specific stereoisomer.

The synthesis of this compound often involves the reduction of a diketone precursor, such as 1,5-diphenyl-3-thiapentane-1,5-dione. uhasselt.be The stereochemical outcome of such reactions is of significant interest, as it can lead to the formation of different diastereomers, primarily the cis and trans isomers. In the cis isomer, the two hydroxyl groups are on the same side of the thiolane ring, while in the trans isomer, they are on opposite sides. It has been reported that the reductive coupling of 1,5-dicarbonyl compounds can lead to the formation of cyclic diols with a cis-configuration. oup.com

Achieving high diastereomeric purity is a crucial aspect of synthesizing and characterizing these compounds. researchgate.net Various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, are employed to determine the diastereomeric ratio and enantiomeric excess of the synthesized products. mdpi.comnih.gov For instance, the diastereomeric purity of similar diols has been successfully determined using these methods. beilstein-journals.orgacs.org

Conformational Energetics and Preferences of the Thiolane Diol Ring System

The five-membered thiolane ring is not planar and adopts various puckered conformations to relieve torsional strain. The presence of bulky phenyl and polar hydroxyl substituents at the C3 and C4 positions significantly influences the conformational energetics and preferences of the ring system. youtube.com

Ring Pucker and Puckering Coordinates

The conformation of a five-membered ring can be described by its puckering coordinates, which quantify the out-of-plane displacements of the ring atoms. smu.edu For a five-membered ring like thiolane, the two primary puckering modes are the envelope (or 'E') and twist (or 'T') conformations. smu.edu In the envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In the twist conformation, no four atoms are coplanar.

The puckering of the thiolane ring in this compound is a dynamic process, and the ring can interconvert between different envelope and twist forms. The specific puckering coordinates, including the puckering amplitude (Q) and phase angle (φ), can be determined using computational methods and X-ray crystallography. u-tokyo.ac.jpfigshare.com These parameters provide a quantitative description of the ring's shape.

Table 1: Puckering Parameters for Five-Membered Rings

| Parameter | Description |

| Puckering Amplitude (Q) | Measures the degree of puckering or deviation from planarity. |

| Phase Angle (φ) | Describes the type of pucker (e.g., envelope or twist conformation). |

This table provides a general overview of puckering parameters applicable to five-membered ring systems like thiolane.

Dynamic Conformational Equilibria

The different conformations of this compound are not static but exist in a dynamic equilibrium. nih.gov The molecule constantly interconverts between various low-energy conformations through processes like ring pseudorotation and substituent rotations. The relative populations of these conformers are determined by their free energies.

The study of these dynamic equilibria is crucial for understanding the molecule's behavior in solution and its interactions with other molecules. The energy barriers between different conformations determine the rates of interconversion. For five-membered rings, the barrier to pseudorotation is often low, leading to a highly flexible system.

Computational and Spectroscopic Approaches to Conformational Studies

A combination of computational and spectroscopic methods is employed to elucidate the complex conformational preferences of molecules like this compound.

Computational Approaches:

Molecular Mechanics (MM) and Density Functional Theory (DFT): These computational methods are used to calculate the energies of different conformers and map the potential energy surface of the molecule. mdpi.com This allows for the identification of the most stable conformations and the energy barriers between them.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into the conformational equilibria and the pathways of interconversion. nih.gov

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution. Parameters such as coupling constants and Nuclear Overhauser Effects (NOEs) provide information about the dihedral angles and internuclear distances, which can be used to deduce the predominant conformation. mdpi.com

Infrared (IR) and Raman Spectroscopy: These techniques can be used to study intramolecular hydrogen bonding between the hydroxyl groups, which provides clues about the relative orientation of these substituents.

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state. niscpr.res.in

By integrating the data from these diverse approaches, a comprehensive understanding of the stereochemical and conformational properties of this compound can be achieved.

Advanced Spectroscopic Characterization Techniques for 3,4 Diphenylthiolane 3,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 3,4-Diphenylthiolane-3,4-diol, offering a window into the chemical environment of each proton and carbon atom.

High-Resolution 1D and 2D NMR for Structural Assignment

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical structure. In the ¹H NMR spectrum of a related diol, the signals for hydroxyl (-OH) and aliphatic (-CH2-) protons are typically observed around 2.86 ppm and 4.56 ppm, respectively, while aromatic protons appear in the range of 7.31–8.23 ppm. researchgate.net The ¹³C NMR spectrum further corroborates the structure with characteristic peaks for different carbon atoms. researchgate.net

For more complex molecules, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These experiments are crucial for unambiguously assigning all proton and carbon signals, thereby confirming the connectivity of the this compound backbone and the positions of the phenyl and hydroxyl substituents.

Table 1: Representative NMR Data for Diol Compounds

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.31–8.23 | m | Aromatic protons |

| ¹H | 4.56 | s | Aliphatic -CH₂- protons |

| ¹H | 2.86 | s | Hydroxyl -OH protons |

| ¹³C | 115.5–153.8 | - | Aromatic carbons |

Note: Data is illustrative for a diol compound and may vary for this compound. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical and Conformational Elucidation

The Nuclear Overhauser Effect (NOE) is a phenomenon that depends on the spatial proximity of protons, making NOESY a powerful tool for determining the stereochemistry and conformation of molecules. columbia.edu An NOE is observed between protons that are up to 4-5 Å apart. columbia.edu

In the context of this compound, NOESY experiments can differentiate between cis and trans isomers by observing through-space interactions. For instance, in a cis isomer, NOE cross-peaks would be expected between protons on the phenyl groups and specific protons on the thiolane ring that are spatially close. The absence of these cross-peaks would suggest a trans configuration. The intensity of the NOE signals can also provide information about the predominant conformation of the five-membered thiolane ring. columbia.edu

Lanthanide Induced Shift (LIS) for Solution Conformation Analysis

Lanthanide Induced Shift (LIS) reagents are paramagnetic complexes that can cause significant shifts in the NMR signals of a molecule in a distance-dependent manner. mdpi.com By adding a lanthanide shift reagent, such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃), to a solution of this compound, the hydroxyl groups will coordinate with the lanthanide ion. mdpi.com This interaction induces shifts in the proton signals, with the magnitude of the shift being inversely proportional to the cube of the distance from the lanthanide ion.

This technique is particularly useful for resolving overlapping signals and for obtaining detailed conformational information in solution. mdpi.com By analyzing the induced shifts of the various protons in the molecule, it is possible to map their relative distances from the hydroxyl groups and thus deduce the preferred conformation of the thiolane ring and the orientation of the phenyl substituents in solution. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. americanpharmaceuticalreview.com By measuring the mass with high accuracy (typically to within a few parts per million), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. americanpharmaceuticalreview.com For this compound, HRMS would confirm its elemental composition of C₁₆H₁₆O₂S. This is a critical step in the characterization process, providing strong evidence for the identity of the synthesized molecule. americanpharmaceuticalreview.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable structural information by revealing the fragmentation patterns of the molecule. For diols, characteristic fragmentation pathways can be observed. nih.gov

In the MS/MS analysis of this compound, fragmentation would likely involve the loss of water molecules from the diol functionality and cleavage of the thiolane ring. The fragmentation pattern can help to confirm the connectivity of the molecule and differentiate it from other isomers. For instance, the fragmentation of cyclic vicinal diols can be characteristically different for cis and trans isomers. nih.gov A method involving complexation with boric acid prior to electrospray ionization and MS/MS has been shown to be effective in distinguishing stereoisomers of diols. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy encompasses techniques that measure the interaction of electromagnetic radiation with the quantized vibrational energy levels of a molecule. For this compound, these methods are indispensable for confirming the presence of key functional groups and providing insight into the molecular backbone's conformation.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the qualitative analysis of this compound, enabling the unambiguous identification of its characteristic functional groups. The infrared spectrum is generated by the absorption of IR radiation at frequencies corresponding to the molecule's specific vibrational modes, such as stretching and bending.

The most prominent feature in the FTIR spectrum of this compound is the absorption band corresponding to the hydroxyl (-OH) groups. Due to extensive intra- and intermolecular hydrogen bonding, this band typically appears as a strong and broad absorption in the region of 3200–3500 cm⁻¹. The presence of the five-membered thiolane ring and its substituents is confirmed by several other key signals. The aromatic phenyl rings give rise to sharp C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1450–1600 cm⁻¹ region. Conversely, the aliphatic C-H stretching vibrations of the thiolane ring CH groups are observed just below 3000 cm⁻¹. The C-O stretching of the secondary alcohol groups produces a strong band, typically around 1070–1100 cm⁻¹. The C-S stretching vibration within the heterocyclic ring is characteristically weak in infrared spectroscopy and appears in the fingerprint region, usually between 600 and 750 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group / Structural Unit | Expected Intensity |

|---|---|---|---|

| 3500–3200 | O-H stretch (hydrogen-bonded) | Hydroxyl (-OH) | Strong, Broad |

| 3100–3010 | C-H stretch (sp² hybridized) | Phenyl Ring | Medium, Sharp |

| 2980–2890 | C-H stretch (sp³ hybridized) | Thiolane Ring | Medium |

| 1600, 1495, 1450 | C=C stretch (in-ring) | Phenyl Ring | Medium to Strong |

| 1100–1070 | C-O stretch | Secondary Alcohol | Strong |

| 750–690 | C-H out-of-plane bend | Monosubstituted Phenyl Ring | Strong |

| 750–600 | C-S stretch | Thiolane Ring | Weak to Medium |

Raman spectroscopy serves as a powerful complementary technique to FTIR, providing detailed information about the vibrational modes of this compound. This technique relies on inelastic scattering (the Raman effect) of monochromatic light, and its selection rules favor vibrations that involve a change in molecular polarizability. Consequently, non-polar bonds and symmetric vibrations, which are often weak or silent in FTIR, can produce strong Raman signals.

For this compound, Raman spectroscopy is particularly effective for probing the carbon skeleton and the sulfur-containing ring. The symmetric "ring breathing" mode of the phenyl groups generates a very strong and sharp signal, typically near 1000 cm⁻¹. The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also intense. A key advantage of Raman is its enhanced sensitivity to the C-S bond vibration (~600–750 cm⁻¹) compared to FTIR, making it a more reliable tool for confirming the integrity of the thiolane ring. In contrast, the polar O-H bond, which dominates the FTIR spectrum, yields a very weak Raman signal. This "cleans up" the high-frequency region of the Raman spectrum, allowing for clearer observation of the C-H stretching modes.

Table 2: Key Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group / Structural Unit | Expected Intensity |

|---|---|---|---|

| 3080–3050 | C-H stretch (aromatic) | Phenyl Ring | Strong |

| ~1600 | C=C stretch (aromatic) | Phenyl Ring | Strong |

| ~1030 | C-H in-plane bend (aromatic) | Phenyl Ring | Medium |

| ~1000 | Symmetric Ring Breathing | Phenyl Ring | Very Strong |

| 750–600 | C-S stretch | Thiolane Ring | Medium |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the precise three-dimensional atomic arrangement of this compound in its crystalline solid state. This technique provides unparalleled detail on bond lengths, bond angles, torsional angles, and the stereochemical configuration (cis or trans) of the hydroxyl and phenyl substituents.

Structural analysis of the trans-3,4-Diphenylthiolane-3,4-diol isomer reveals critical details about its conformation and intermolecular packing. The five-membered thiolane ring typically adopts a non-planar "envelope" or "twist" conformation to minimize steric strain. XRD analysis precisely defines which atom is out of the plane and by how much. Most importantly, it maps the complex network of hydrogen bonds that dictate the crystal's supramolecular architecture. Studies have shown that the molecule can engage in both intramolecular hydrogen bonding (e.g., between a hydroxyl proton and the lone pair of the sulfur atom) and intermolecular hydrogen bonding (e.g., between the hydroxyl group of one molecule and a neighboring molecule), leading to the formation of extended chains or sheets in the crystal lattice. The orientation of the two phenyl rings relative to each other and to the thiolane ring is also determined, providing insight into potential π-π stacking interactions.

Table 3: Representative Crystallographic Data for trans-3,4-Diphenylthiolane-3,4-diol

| Parameter | Description | Typical Value / Observation |

|---|---|---|

| Crystal System | The fundamental geometry of the unit cell. | Monoclinic |

| Space Group | Describes the symmetry elements within the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a ≈ 12.0 Å, b ≈ 5.8 Å, c ≈ 20.1 Å, β ≈ 106.7° |

| Z | Number of molecules per unit cell. | 4 |

| Hydrogen Bonding | Key non-covalent interactions defining the packing. | Presence of both intramolecular (O-H···S) and intermolecular (O-H···S or O-H···O) hydrogen bonds. |

| Ring Conformation | The 3D shape of the five-membered ring. | Envelope or Twist conformation. |

Advanced Spectroscopic and Surface Characterization Methods (e.g., XPS, TEM, SAXS, SANS)

While standard spectroscopic techniques are sufficient for bulk characterization, advanced methods can provide information on elemental composition, morphology, and nanoscale assembly, particularly when this compound is part of a larger system, such as a thin film, a functionalized nanoparticle, or a supramolecular aggregate.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine elemental composition and chemical oxidation states. If this compound were adsorbed onto a substrate, XPS could confirm its presence and integrity. High-resolution scans of the S 2p region would show a peak around 163–164 eV, characteristic of a sulfide (B99878) (C-S-C) environment, distinguishing it from oxidized sulfur species. The O 1s peak (~532–533 eV) would correspond to the hydroxyl groups, and the C 1s peak would be a composite of signals from C-C/C-H (~284.8 eV), C-S, and C-O (~286.5 eV) bonds.

Transmission Electron Microscopy (TEM): TEM is a high-resolution imaging tool. While it cannot resolve a single small molecule like this compound, it is invaluable for visualizing nanostructures formed by or incorporating the molecule. For example, if the compound were used to synthesize or cap metal nanoparticles, TEM could reveal the size, shape, and dispersion of these particles. If the molecule self-assembles into crystalline nanorods or fibers through hydrogen bonding and π-stacking, TEM could directly image these structures.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These scattering techniques probe structural features on a length scale of approximately 1 to 100 nm. They are ideal for studying the behavior of this compound in solution or in soft matter systems. If the molecule forms aggregates, micelles, or other supramolecular assemblies in a solvent, SAXS/SANS can provide quantitative information about the average size, shape (e.g., spherical, cylindrical), and internal structure of these nano-assemblies. The data is presented as a scattering intensity profile versus the scattering vector (q), from which structural models can be derived.

Theoretical and Computational Chemistry Investigations of 3,4 Diphenylthiolane 3,4 Diol

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model a system (e.g., one or more molecules of 3,4-Diphenylthiolane-3,4-diol, often in a solvent) using classical mechanics.

MD is particularly useful for exploring the conformational landscape of flexible molecules. The thiolane ring in this compound can adopt various puckered conformations (e.g., envelope, twist), and the phenyl groups can rotate. An MD simulation can sample these different conformations over time, revealing which shapes are most stable and how the molecule transitions between them.

MD also excels at modeling intermolecular interactions. Simulations of diols in aqueous solutions have been used to understand how the placement of hydroxyl groups affects hydrogen bonding with water molecules. kcl.ac.uk For this compound, an MD simulation could provide insights into:

Solvation: How solvent molecules (e.g., water, ethanol) arrange around the solute and form hydrogen bonds with the diol's hydroxyl groups.

Aggregation: Whether molecules of this compound tend to self-associate in solution through interactions like hydrogen bonding between hydroxyl groups or pi-stacking between phenyl rings.

Binding Interactions: How the molecule might interact with a larger biological target, such as a protein active site. tandfonline.com

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding how a chemical reaction occurs requires identifying the transition state—the highest energy point along the reaction pathway. Computational chemistry is a powerful tool for locating and characterizing these short-lived, high-energy structures that cannot be observed directly in experiments. chemrxiv.org

For reactions involving this compound, such as dehydration, oxidation, or esterification, computational methods like DFT can be used to map out the entire reaction energy profile. This involves:

Optimizing the Geometries: Calculating the stable structures of the reactants, products, and any intermediates.

Locating the Transition State (TS): Using specialized algorithms to find the saddle point on the potential energy surface that connects reactants to products.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

For example, in modeling the addition of a thiol to a Michael acceptor, DFT calculations have been used to determine the structure and stability of the transition state, revealing how interactions like hydrogen bonds can stabilize it and facilitate the reaction. mdpi.com A similar approach could elucidate the mechanisms of reactions involving the hydroxyl or thiolane functional groups of this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Precursors for Advanced Organic Materials Research:

Development of Functional Organic Systems:Information regarding the use of this compound as a precursor for functional organic systems is not present in the available literature.

Due to the absence of specific data and research findings for "3,4-Diphenylthiolane-3,4-diol," it is not possible to provide a scientifically accurate and informative article that adheres to the requested structure and content requirements.

Conclusion and Future Perspectives in 3,4 Diphenylthiolane 3,4 Diol Research

Identification of Open Research Questions and Unexplored Methodologies

Given the absence of foundational research, the entire field of 3,4-Diphenylthiolane-3,4-diol chemistry is composed of open research questions. The most fundamental of these include:

Synthesis: What are viable and efficient synthetic routes to produce this compound? Exploring various precursor materials and reaction conditions would be the initial step.

Characterization: What are the fundamental physicochemical properties of this compound? This includes determining its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry).

Stereochemistry: Due to the presence of chiral centers, what are the stereochemical properties of this compound? The development of stereoselective syntheses to isolate specific isomers would be a significant area of investigation.

Reactivity: How does the presence of the phenyl and hydroxyl groups on the thiolane ring influence its chemical reactivity?

Unexplored methodologies would encompass the application of modern synthetic techniques, such as asymmetric dihydroxylation or novel cyclization strategies, to access this specific molecule.

Potential for Interdisciplinary Research Advancements

Without established data on the properties of this compound, its potential for interdisciplinary research remains speculative. Based on the functional groups present, one could hypothesize potential applications that could be explored in the future:

Materials Science: The diol functionality could be explored for the synthesis of novel polymers or coordination complexes. The phenyl groups might impart specific optical or electronic properties.

Medicinal Chemistry: Many sulfur-containing heterocycles and diols exhibit biological activity. Future research could investigate the potential for this compound to interact with biological targets, although no such studies currently exist.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.